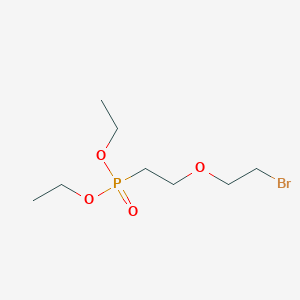
Diethyl 2-(2-bromoethoxy)ethylphosphonate
Cat. No. B8406774
M. Wt: 289.10 g/mol
InChI Key: HXSUAFQRQIFIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365506B2
Procedure details


1-bromo-2-(2-bromoethoxy)ethane (1.0 eq) was mixed with triethyl phosphate (1 eq) then heated to 160° C. for 20 minutes by microwave. The crude mixture was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 70-100% EtOAc/Hex to give the product as a colorless oil.

Name
triethyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][CH2:5][CH2:6][Br:7].[P:8](OCC)([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])=[O:9]>>[Br:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][P:8](=[O:9])([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCOCCBr
|
|
Name
|
triethyl phosphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC)(OCC)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
160 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was purified by flash chromatography on a COMBIFLASH® system (ISCO)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCOCCP(OCC)(OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
